molecular formula C15H16N6 B11037061 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

Cat. No.: B11037061
M. Wt: 280.33 g/mol
InChI Key: SEGUAGZIIKZCGH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-methylphenylhydrazine under specific conditions to form the desired triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions.

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H16N6/c1-9-4-6-12(7-5-9)13-18-15(21-20-13)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H2,16,17,18,19,20,21)

InChI Key

SEGUAGZIIKZCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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